2,8-Dimethylnonane-4,6-dione
Overview
Description
2,8-Dimethylnonane-4,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its unique structure, which includes two methyl groups attached to the nonane chain at positions 2 and 8, and ketone groups at positions 4 and 6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dimethylnonane-4,6-dione can be synthesized through various methods. One common approach involves the reaction of diisovalerylmethane with appropriate reagents under controlled conditions . Sodium hydride is often used as a base in these reactions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple steps and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylnonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,8-Dimethylnonane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which 2,8-Dimethylnonane-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane-3,5-dione: Another diketone with a shorter carbon chain.
2,6-Dimethylheptane-4,8-dione: A diketone with a similar structure but different methyl group positions.
Uniqueness
2,8-Dimethylnonane-4,6-dione is unique due to its specific arrangement of methyl and ketone groups, which gives it distinct chemical properties and reactivity compared to other diketones .
Properties
IUPAC Name |
2,8-dimethylnonane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUCDMIIVSROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342391 | |
Record name | DIISOVALERYLMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7307-08-6 | |
Record name | DIISOVALERYLMETHANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,8-dimethylnonane-4,6-dione affect the thermal properties of its metal chelates?
A1: Research indicates that metal chelates of this compound, compared to simpler pentane-2,4-dionates, generally exhibit higher decomposition temperatures and lower melting points. [] This difference is attributed to the structural influence of the alkyl substituents on the chelate's overall stability. The larger alkyl groups in this compound likely contribute to stronger intermolecular forces within the chelate structure, leading to a higher energy requirement for decomposition. Conversely, these bulky groups might hinder efficient crystal packing, resulting in a lower melting point compared to the less substituted analogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.